ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the addition of the tert-butyloxycarbonyl (BOC) protecting group to an amine. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base. Deprotection of the BOC group can be accomplished using strong acids like trifluoroacetic acid or HCl in methanol .
Molecular Structure Analysis
The molecular structure of ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate consists of a tetrahydroindazole ring system with a BOC-protected amino group. The tert-butoxy group serves as a protecting group for the amino functionality .
Properties
IUPAC Name |
ethyl 2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydroindazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-22-13(20)10-19-14-11(9-17-19)7-6-8-12(14)18-15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUPWIWQAWTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCC2NC(=O)OC(C)(C)C)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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